4-(4-carbamoylphenyl)benzoic Acid

Description

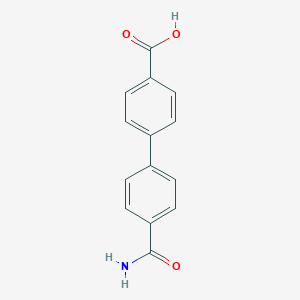

Structure

3D Structure

Properties

IUPAC Name |

4-(4-carbamoylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H2,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLNIHHGHTXGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444424 | |

| Record name | 4-(4-carbamoylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166386-38-5 | |

| Record name | 4-(4-carbamoylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Complex Chemical Transformations

Established and Emerging Synthetic Pathways for 4-(4-Carbamoylphenyl)benzoic Acid

The construction of the this compound scaffold relies on a variety of synthetic methodologies, ranging from classical multi-step sequences to modern cross-coupling reactions.

Classical approaches to synthesizing the biphenyl (B1667301) core of this compound and related structures often involve multi-step processes starting from simpler aromatic precursors. A common strategy involves the formation of a key intermediate, which is then elaborated to introduce the required carboxyl and carbamoyl (B1232498) functional groups.

One established route starts with 4,4'-dimethylbiphenyl. This starting material can be subjected to oxidation reactions to convert the methyl groups into carboxylic acids. A subsequent amidation of one of the carboxyl groups yields the final product. The optimization of these classical steps is crucial for achieving high yields and purity. For instance, the oxidation step can be carried out using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. The subsequent selective mono-amidation can be challenging and often requires protection of one of the carboxylic acid groups, followed by activation of the other (e.g., conversion to an acid chloride) and reaction with ammonia.

Another classical approach involves the reaction of phthalic anhydride (B1165640) with an appropriate aniline (B41778) derivative. For example, 2-[(2-substitutedphenyl) carbamoyl] benzoic acids can be synthesized by reacting phthalic anhydride with substituted anilines like o-aminophenol, o-anisidine, and o-chloroaniline. researchgate.net The reaction is typically refluxed in a suitable solvent such as THF. researchgate.net While this method produces an isomer of the target compound, similar principles can be applied by starting with different anhydrides and amines to build the desired biphenyl framework.

A representative classical synthesis could involve the following key transformations:

Friedel-Crafts Acylation: Reaction of a suitable benzoic acid derivative with a benzoyl chloride in the presence of a Lewis acid catalyst like AlCl₃. mdpi.com

Oxidation/Reduction: Manipulation of functional groups on the biphenyl core.

Amidation: Conversion of a carboxylic acid or its derivative (like an ester or acid chloride) into the primary amide.

Modern synthetic chemistry offers more direct and efficient routes to the biphenyl scaffold through palladium-catalyzed cross-coupling reactions. While the Sonogashira coupling specifically forms a carbon-carbon bond between a terminal alkyne and an aryl halide, its principles are part of the broader family of cross-coupling reactions that are highly relevant for synthesizing biphenyls. wikipedia.org

The Suzuki coupling reaction is a particularly powerful tool for this purpose. This reaction couples an aryl boronic acid with an aryl halide. For the synthesis of this compound, this could involve the coupling of:

(4-Carbamoylphenyl)boronic acid with 4-halobenzoic acid (e.g., 4-bromobenzoic acid).

4-Carboxyphenylboronic acid, often used as its pinacol (B44631) ester derivative, with a 4-halobenzamide. bldpharm.com

The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base.

The Sonogashira cross-coupling reaction is instrumental in creating precursors that can be subsequently converted to the biphenyl system. wikipedia.org For example, two different aryl halides can be coupled with an acetylene (B1199291) derivative to form a diarylacetylene. This intermediate can then be reduced to the corresponding bibenzyl and subsequently cyclized or rearranged. The Sonogashira reaction is typically run under mild conditions, often at room temperature, using a palladium catalyst, a copper co-catalyst, and an amine base. wikipedia.org A copper-free variant has also been developed, which is effective for coupling aryl bromides at room temperature using an (AllylPdCl)₂ catalyst with P(t-Bu)₃. nih.gov

An example of a multistep design for a related structure, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, involved:

Strecker-type condensation (yield ~90%).

Selective hydrolysis of a nitrile to an amide.

Basic hydrolysis of the amide to a carboxylic acid, followed by conversion to a methyl ester (yield 40-45% over 3 steps).

N-acylation (yield 70-80%).

Catalytic N-debenzylation (near quantitative yield). researchgate.net

Table 1: Comparison of Synthetic Route Efficiencies for Benzoic Acid Derivatives

| Synthetic Target | Number of Steps | Overall Yield | Key Reactions | Reference |

|---|---|---|---|---|

| 4-Hydroxy[1-13C]benzoic acid | 3 | 72% | Base-catalyzed condensation | orgsyn.org |

| 4-Hydroxy[3-13C]benzoic acid | 6 | 2.8% | N/A | orgsyn.org |

| 3- and 4-((Phenylcarbamoyl)oxy)benzoic acids | 3 | 76-90% | Carbamate formation | researchgate.net |

Derivatization and Targeted Structural Modifications of the this compound Scaffold

The presence of two distinct functional groups, a carboxylic acid and an amide, on the this compound scaffold allows for a wide range of targeted structural modifications.

The carboxyl and amide groups can be selectively transformed into a variety of other functional groups, providing access to a library of new compounds.

At the Carboxyl Moiety:

Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by reaction with an alkyl halide after deprotonation with a base.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride. nih.gov This intermediate is a versatile precursor for the synthesis of esters, amides, and other acyl derivatives.

Amide Formation: The carboxylic acid can be coupled with various amines to form secondary or tertiary amides using standard peptide coupling reagents (e.g., DCC, EDC).

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

At the Amide Moiety:

Hydrolysis: The primary amide can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions, typically requiring harsh conditions like heating.

Dehydration: Treatment with a dehydrating agent (e.g., P₂O₅, SOCl₂) can convert the primary amide into a nitrile.

Hofmann Rearrangement: This reaction can convert the primary amide into a primary amine with one fewer carbon atom, providing a route to 4-(4-aminophenyl)benzoic acid derivatives.

A common synthetic sequence involves converting a benzoic acid derivative to its acid chloride, which is then reacted with ammonium (B1175870) thiocyanate (B1210189) to produce a benzoyl isothiocyanate intermediate. nih.gov This intermediate can then be treated with various nucleophiles, such as amines, to generate a wide range of thiourea (B124793) derivatives. nih.gov

The electronic and steric properties of substituents on the biphenyl rings can significantly influence the outcome and selectivity of reactions. Systematic studies involve synthesizing a series of analogues with varying substituents (e.g., electron-donating groups like -OCH₃, -CH₃ and electron-withdrawing groups like -Cl, -NO₂) and evaluating their impact.

For instance, in the synthesis of sulfamoyl benzoic acid analogues, it was found that introducing an electron-withdrawing group, such as a chloro group meta to the carboxyl function, was a critical structural requirement for potent biological activity. nih.gov This suggests that the electronic nature of the ring can influence how the molecule interacts with its biological target, and these electronic effects also dictate the reactivity of the scaffold during synthesis. nih.govnih.gov

In another study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the chlorine atom of a parent compound was replaced with a more lipophilic bromine atom. mdpi.com While the goal was to increase lipophilicity, this modification also impacts the electronic effects on the phenyl ring. The study noted that this change was slightly beneficial for the antioxidant activity of one of the resulting derivatives. mdpi.com Such investigations demonstrate that subtle changes to the substitution pattern can have measurable effects on both the chemical reactivity and the properties of the final compounds.

Rational Design and Synthesis of Advanced Analogues for Structure-Property Relationship Studies

The rational design of advanced analogues of a lead compound, such as this compound, is a cornerstone of modern medicinal chemistry and materials science. This approach systematically modifies the molecular structure to understand and optimize its interaction with a biological target or to fine-tune its physicochemical properties. Structure-property relationship (SPR) studies, closely related to structure-activity relationships (SAR) in drug discovery, are crucial for developing new molecules with enhanced efficacy, selectivity, or desired material characteristics. nih.govnih.govnih.gov

The design process often begins with a known active scaffold, which is then elaborated upon. For instance, in the development of specific agonists for the LPA₂ receptor, researchers started with a sulfamoyl benzoic acid (SBA) scaffold. nih.govnih.gov Guided by computational docking analysis and a structure-based pharmacophore model, new analogues were synthesized to establish a detailed SAR profile. This involved isosteric replacement of chemical groups, such as substituting a sulfur atom with a sulfamoyl moiety (-NH-SO₂-), to probe the effects of these changes on biological activity. nih.gov

Key strategies in the rational design of benzoic acid analogues include:

Isosteric and Bioisosteric Replacements: Swapping functional groups with others that have similar steric or electronic properties to improve potency, selectivity, or metabolic stability. For example, replacing a carboxyl group with an ester can enhance oral absorption, although it may sometimes lead to a loss in potency. nih.gov

Scaffold Hopping and Modification: Introducing different heterocyclic rings or modifying the core structure to explore new chemical space and improve properties. In the development of protein kinase CK2 inhibitors, 4-(thiazol-5-yl)benzoic acid was modified by replacing the benzene (B151609) ring with azabenzene structures like pyridine (B92270) and pyridazine. nih.gov

Substituent Modification: Adding or altering substituents on the aromatic rings to probe interactions with binding pockets or to modify electronic properties. Introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of a benzoic acid moiety was shown to maintain potent CK2 inhibitory activity while significantly increasing antiproliferative effects. nih.gov

Conformational Constraint: Introducing rigid elements or rings to lock the molecule into a specific conformation, which can lead to higher affinity and selectivity for a target.

These design principles are executed through multi-step synthetic pathways. For example, the synthesis of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analogues involved a Buchwald-Hartwig cross-coupling reaction to connect the aryl groups to the benzoxazine (B1645224) scaffold. mdpi.com Similarly, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives from a related benzoic acid core highlights the modular nature of these synthetic approaches. researchgate.net

The following table summarizes findings from various studies on benzoic acid analogues, illustrating the impact of structural modifications on their properties.

Table 1: Research Findings on Rationally Designed Benzoic Acid Analogues

| Scaffold/Analogue Type | Target/Application | Key Structural Modification | Observed Effect on Properties | Reference |

|---|---|---|---|---|

| Sulfamoyl benzoic acid (SBA) analogues | LPA₂ receptor agonist | Isosteric replacement of -S- with -NH-SO₂- and variation of head/tail groups. | Led to the discovery of specific LPA₂ agonists with subnanomolar activity. | nih.govnih.gov |

| Uracil-based benzoic acid derivatives | Dipeptidyl Peptidase-4 (DPP-4) inhibitors | Conversion of carboxylic acids to esters. | Esters displayed comparable inhibitory activity to acids but with enhanced oral absorption and metabolic stability. | nih.gov |

| 4-(Thiazol-5-yl)benzoic acid derivatives | Protein kinase CK2 inhibitors | Introduction of a 2-halo- or 2-methoxy-benzyloxy group on the benzoic acid ring. | Maintained potent CK2 inhibition and led to a three to six-fold increase in antiproliferative activity. | nih.gov |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Anticancer agents | Addition of hydroxyl groups on aromatic rings and a para-amino group on a terminal aryl ring. | Significantly enhanced potency against various cancer cell lines. | mdpi.com |

| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | Biologically active compounds | Acylation of L-valine with a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. | Created novel compounds belonging to N-acyl-α-amino acids and related heterocycles with potential biological activities. | researchgate.net |

These examples underscore the power of rational design in systematically exploring the chemical space around a core structure like this compound to develop new entities with superior properties.

Mechanistic Elucidation of Synthetic Reaction Pathways

Understanding the mechanisms of chemical reactions is fundamental to optimizing reaction conditions, improving yields, and preventing the formation of unexpected side products. The synthesis of complex molecules often involves transformations where the reaction pathway is not immediately obvious.

A notable example is the unexpected formation of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid (a phthalide-carboxamide derivative) from 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid (a 3,4-diaminoisocoumarin derivative). mdpi.com This transformation represents a ring-contracting rearrangement. The starting material, an isocoumarin (B1212949), possesses a six-membered heterocyclic ring, which converts into a phthalide (B148349) structure containing a five-membered ring.

The synthesis of the precursor, 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, was achieved through a multi-component reaction between 2-formylbenzoic acid, 4-aminobenzoic acid, and potassium cyanide in methanol (B129727). mdpi.com When this precursor was treated with an excess of acetic acid in dimethylformamide (DMF), the rearrangement to the phthalide system occurred. mdpi.com

A proposed mechanistic pathway for this transformation is as follows:

Protonation: The reaction is initiated by the protonation of the exocyclic amino group (at the 4-position of the isocoumarin ring) by acetic acid.

Tautomerization: The protonated intermediate undergoes tautomerization.

Water Addition: A molecule of water, present in the reaction medium, attacks the electrophilic carbon at the 3-position of the isocoumarin ring.

Ring Opening: This nucleophilic attack leads to the opening of the isocoumarin ring, forming an intermediate acyclic compound.

Amide Formation: The amino group derived from the original C3-position of the isocoumarin ring attacks a carbonyl group in the intermediate, leading to the formation of the primary amide (carbamoyl group).

Recyclization: A final nucleophilic attack from a carboxylic oxygen on another part of the intermediate results in the formation of the five-membered phthalide ring, yielding the final product. mdpi.com

It is important to note that while this mechanism is plausible, a definitive elucidation would require further mechanistic studies, such as isotopic labeling experiments or computational modeling. mdpi.com The initial hypothesis that the solvent (in a related case, DMSO) might act as an oxygen source was deemed not applicable here, as the reaction proceeds in DMF. mdpi.com This highlights the complexity of such rearrangements and the necessity for careful experimental design to understand the underlying reaction pathways.

Ligand Design Principles and Coordination Modes of this compound

The bifunctional nature of this compound, possessing both a carboxylate and an amide group, makes it a compelling ligand for the construction of metal-organic frameworks (MOFs). The strategic placement of these functional groups allows for a variety of coordination modes and the rational design of complex, multidimensional structures.

Carboxylate Coordination Behavior with Diverse Metal Ions

The carboxylate group is a primary binding site for metal ions in the formation of MOFs. MOFs containing aromatic carboxylic acids, such as benzoic acid derivatives, are noted for their ability to readily form secondary building units (SBUs) and often exhibit significant thermal stability. brieflands.comnih.gov The coordination of the carboxylate group can vary, leading to different structural outcomes. For instance, in a zinc-based MOF, the carboxyl group of a dimethylaminobenzoic acid ligand coordinates to the Zn2+ ion, forming an octahedral geometry. brieflands.com In another example, the carboxylate groups of 3-nitro-4-(pyridin-4-yl)benzoic acid connect two Cd(II) ions to form a binuclear cluster. nih.gov The versatility of the carboxylate group's interaction with various metal ions is a key factor in the structural diversity of the resulting MOFs.

Rational Assembly of Multitopic Ligand Architectures for Complex Frameworks

The use of multitopic ligands, such as this compound and its derivatives, is a powerful strategy for constructing intricate MOF architectures. The presence of multiple distinct binding sites allows for the deliberate assembly of higher-dimensional frameworks. For example, the combination of a tricarboxylate ligand, 5-(4-carboxybenzoylamino)-isophthalic acid, with various dipyridyl linkers and divalent metal ions has led to the synthesis of multidimensional MOFs with interesting structural motifs, including 3D pillar-layer and sandwich-shaped architectures. hkmu.edu.hk The strategic selection of ancillary ligands in conjunction with the primary multitopic ligand can effectively control the resulting framework's dimensionality and topology. hkmu.edu.hk

Synthesis and Structural Characterization of Metal-Organic Frameworks and Coordination Polymers

The synthesis of MOFs from this compound and similar ligands typically employs solvothermal or hydrothermal methods, which facilitate the crystallization of porous materials. The resulting frameworks exhibit a wide range of structural diversities and topological architectures.

Solvothermal and Hydrothermal Synthesis Approaches for Porous Materials

Solvothermal and hydrothermal synthesis are the most common methods for producing MOFs. nih.gov These techniques involve heating a mixture of the metal salt and the organic ligand in a solvent within a sealed vessel. nih.gov This process allows for the self-assembly of the components into crystalline MOF structures. nih.gov The choice of solvent, temperature, and reaction time can significantly influence the final product's morphology and properties. nih.gov For instance, the use of N,N-dimethylformamide (DMF) as a solvent is common, and it's known that DMF can sometimes decompose at high temperatures to dimethylamine, which can then be incorporated into the MOF structure. researchgate.net Hydrothermal synthesis, which uses water as the solvent, is another effective method for preparing a wide variety of MOFs with 1D, 2D, and 3D structures. researchgate.net

Unveiling Structural Diversities and Topological Architectures of Frameworks

The combination of this compound or analogous ligands with different metal ions and ancillary ligands has led to a remarkable diversity of MOF structures and topologies. hkmu.edu.hk For example, using a tricarboxylate ligand derived from this compound, researchers have synthesized isostructural 3D pillar-layer architectures with Co(II) and Cd(II), a 3D structure with a rare tetranuclear zinc cluster, and a layered structure with Ni(II). hkmu.edu.hk The use of a flexible dicarboxylate ligand with various transition metals resulted in 1D, 2D, and 3D structures depending on the synthesis solvent. rsc.org The ability to generate different topological structures from the same ligand is a significant area of research, as demonstrated by the synthesis of three novel MOFs with different topologies from 3-nitro-4-(pyridin-4-yl)benzoic acid. nih.gov These examples highlight the rich structural chemistry that can be explored using multitopic carboxamide-containing benzoic acid ligands.

Data Tables

Table 1: Examples of MOFs synthesized from benzoic acid derivatives and their structural features.

| Metal Ion | Ligand | Ancillary Ligand | Synthesis Method | Structural Feature | Reference |

| Zn(II) | 4-dimethylaminobenzoic acid | --- | Solvothermal | Octahedral coordination | brieflands.com |

| Cd(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | --- | Solvothermal | Fourfold interpenetrating 3D framework | nih.gov |

| Co(II), Cd(II), Zn(II), Ni(II) | 5-(4-carboxybenzoylamino)-isophthalic acid | bpe, bpa, bpy | Solvothermal | 3D pillar-layer, sandwich-shaped, grid layer | hkmu.edu.hk |

| Cd(II), Mn(II), Zn(II) | 1,3-adamantanediacetic acid | 4,4'-bipyridine | Hydrothermal | 1D, 2D, and 3D structures | rsc.org |

Influence of Metal Center Geometry and Electronic Configuration on Framework Assembly

The geometry and electronic configuration of the metal center play a crucial role in directing the assembly of MOFs. Metals with a d10 electronic configuration, such as Zinc(II) and Cadmium(II), are particularly noteworthy for their influence on the resulting framework's structure and properties.

The use of d10 metal ions like Zn(II) and Cd(II) in conjunction with triazole-carboxylic acid organic ligands can result in the formation of MOFs with varying dimensionalities. nih.gov By adjusting the ratio of the organic ligand to the metal ion, it is possible to control the self-assembly process and obtain frameworks with specific structural characteristics. nih.gov The flexible and diverse coordination environments provided by these mixed-ligand systems contribute to the creation of stable and rigid structures. nih.gov

For instance, the reaction of 2,4-bis-(triazol-1-yl)-benzoic acid with Cd(NO3)2·4H2O and Zn(NO3)2·6H2O under solvothermal conditions has yielded novel complexes. nih.gov The coordination of the nitrogen atom from the triazole group with the metal ion is a key factor in the successful formation of these complexes. nih.gov Similarly, the synthesis of a Zn-based MOF, specifically Zn2(DABA)3(CH3O), using 4-dimethylaminobenzoic acid and Zn(NO3)2·6H2O, demonstrates the formation of an octahedral coordination geometry around the Zn2+ center. brieflands.comnih.gov In this structure, the fundamental building unit consists of two Zn2+ cations, three 4-dimethylaminobenzoic acid ligands, and one methanol molecule. brieflands.comnih.gov

The choice of metal ion and its coordination preferences significantly dictates the final topology of the MOF. Research has shown that the use of different N-containing ligands can induce varied coordination modes in ligands like 1,2,4,5-benzenetetracarboxylic acid, greatly influencing the resulting framework. rsc.org This highlights the intricate relationship between the metal center's characteristics and the ligand's functionality in the design of MOFs with desired properties.

Advanced Functional Applications of 4 4 Carbamoylphenyl Benzoic Acid Based Mofs

Gas Adsorption and Selective Separation Mechanisms within Frameworks

The porous nature of these MOFs makes them excellent candidates for gas adsorption and selective separation. The frameworks can be designed with specific pore sizes and chemical environments to selectively adsorb certain gas molecules over others.

One notable application is in the separation of carbon dioxide (CO2). A microporous zinc(II)-organic framework has demonstrated exceptionally selective CO2 adsorption compared to other gases like nitrogen (N2) and methane (B114726) (CH4) under ambient conditions. nih.gov This selectivity is attributed to the smaller kinetic diameter of CO2, allowing it to diffuse into the micropores of the framework more readily than larger gas molecules. nih.gov

Furthermore, guest solvent-directed strategies can be employed to fine-tune the pore size of MOFs at a sub-angstrom level, enabling highly efficient kinetic separation of CO2 and CH4. engineering.org.cn By creating a periodically expanding and contracting aperture with an ideal bottleneck size, it is possible to effectively trap CO2 while impeding the diffusion of CH4, leading to ultrahigh kinetic selectivity. engineering.org.cn Dynamic breakthrough experiments have confirmed the potential of these MOFs for real-world CO2/CH4 separation processes. engineering.org.cn

The table below summarizes the CO2 adsorption and separation performance of a CuFMOF-c, a metal-organic framework designed for this purpose.

| Gas | Adsorption at 298 K and 100 mbar | Diffusion Rate | Dynamic Uptake (mmol·g⁻¹) |

| CO2 | Reached equilibrium within 5 min | Faster than CH4 | 0.76 |

| CH4 | Slower diffusion rate | Slower than CO2 | - |

This data is based on a study of CuFMOF-c and its performance in CO2/CH4 separation. engineering.org.cn

Catalytic Activity and Heterogeneous Catalysis in Organic Transformations

MOFs based on this compound can also function as heterogeneous catalysts in various organic reactions. The presence of catalytically active sites, such as unsaturated metal centers, within the framework allows them to facilitate chemical transformations.

One significant application is in the solvent-free Strecker reaction and CO2 fixation at ambient conditions. nih.gov A microporous zinc(II)-organic framework has been shown to be an excellent catalyst for the cycloaddition of CO2 with epoxides and the three-component Strecker reaction. nih.gov The heterogeneous nature of this catalyst, combined with its activity at ambient temperature and without the need for a solvent, makes it a highly efficient and environmentally friendly option for these organic transformations. nih.gov

These MOFs can also catalyze the cycloaddition of CO2 with epoxides to form cyclic carbonates under mild conditions. researchgate.net The porosity of the framework, the Lewis acid sites, and the moderate uptake of CO2 contribute to its catalytic efficiency. researchgate.net The size-dependent selectivity of these catalysts has also been observed, where bulkier epoxides show a decrease in activity due to the confinement effect of the MOF. researchgate.net Zirconium-based MOFs, in particular, have shown high catalytic activity in the one-pot synthesis of styrene (B11656) carbonate from styrene and CO2.

Luminescence and Photochemical Properties of Coordination Polymers

Coordination polymers derived from this compound and its derivatives can exhibit interesting luminescent and photochemical properties. These properties arise from the interplay between the organic ligand and the metal center.

For instance, a Zn(II)-metal-organic framework based on 4-(4-carboxy phenoxy) phthalate (B1215562) acid has been synthesized and shown to exhibit strong luminescence. nih.gov This Zn-MOF displays a strong emission band centered at 385 nm, which is attributed to the π*→π electron transition of the ligand. nih.gov The luminescence of this MOF can be effectively quenched by the presence of acetone (B3395972) and tetracycline, making it a potential luminescent sensor for the detection of these substances. nih.gov

The introduction of different ligands can also influence the luminescent properties of these coordination polymers. Studies on europium and terbium complexes with 2-(4-chloro-benzoyl)benzoic acid and other ligands have shown that the luminescence intensity can be sensitized or quenched depending on the coordinated ligands. nih.gov For example, 1,10-phenanthroline (B135089) and diphenyl sulfoxide (B87167) were found to sensitize the luminescence of certain europium complexes, while triphenylphosphine (B44618) oxide quenched it. nih.gov

The table below provides an overview of the luminescent properties of a Zn-MOF sensor.

| Property | Description |

| Emission Band | Centered at 385 nm (π*→π electron transition) |

| Quenching Agents | Acetone, Tetracycline |

| Detection Limit (Tetracycline) | 3.34 µM |

| Detection Limit (Acetone) | 0.1597% |

This data is based on a study of a Zn-MOF as a luminescent sensor. nih.gov

Host-Guest Chemistry and Encapsulation Phenomena within Porous Networks

The porous nature of these MOFs also allows them to act as hosts for various guest molecules, leading to interesting host-guest chemistry and encapsulation phenomena. This capability opens up possibilities for applications in areas such as drug delivery and the development of new functional materials.

Host-guest chemistry involves the formation of supramolecular complexes between a host molecule (the MOF) and a guest molecule through non-covalent interactions. researchgate.net These interactions can include hydrogen bonding, π-π stacking, electrostatic interactions, and van der Waals forces. researchgate.net The reversible nature of these interactions allows for the controlled release of the guest molecule. researchgate.net

Pillararenes, a class of macrocyclic host molecules, have shown promise in binding homoserine lactones, which are signaling molecules used by bacteria. aalto.fi By encapsulating these molecules, it may be possible to disrupt bacterial quorum sensing, offering a potential strategy to combat antimicrobial resistance. aalto.fi The design of these host molecules can be tailored to achieve high binding affinity and selectivity for specific guest molecules. aalto.fi

The development of covalent organic polyrotaxanes (COPRs) by combining rigid molecular chemistry with flexible supramolecular host-guest chemistry represents an advanced approach to creating functional materials. nih.gov This strategy allows for the construction of intelligent materials with customized properties and precise performance control. nih.gov

Supramolecular Chemistry and Crystal Engineering Principles

Elucidation of Hydrogen Bonding Networks in Crystalline Solids

In its crystalline form, 4-(4-carbamoylphenyl)benzoic acid is expected to form extensive hydrogen-bonding networks. The carboxylic acid and amide groups are primary sites for these interactions, acting as both hydrogen bond donors and acceptors. The resulting networks are a testament to the directional and specific nature of these non-covalent bonds in directing molecular packing.

The carboxylic acid group is well-known for its tendency to form highly stable, centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This interaction is one of the most robust and frequently observed supramolecular synthons in crystal engineering. In molecules containing a single carboxylic acid function, this R²₂(8) graph set motif often dominates the crystal packing. For instance, in the crystal structure of related amide-carboxylic acid derivatives, molecules form discrete centrosymmetric dimers through these intermolecular cyclic carboxy-carboxy interactions. nih.gov This robustness suggests that even in the presence of the competing amide group, the carboxyl-carboxyl dimer is a highly probable motif in the crystal structure of this compound. Similarly, studies on glutaric acid-amide derivatives show that carboxylic acid residues readily assemble to form these eight-membered {···HOCO}₂ synthons. semanticscholar.org

The primary amide group (–CONH₂) provides both two hydrogen bond donors (N-H) and a strong hydrogen bond acceptor (C=O), enabling the formation of strong N-H···O hydrogen bonds. Amides can form their own robust synthons, such as the R²₂(8) amide-amide dimer or a C(4) catemer (chain) motif. In compounds containing both amide and carboxylic acid functionalities, a competition arises. While the carboxyl-carboxyl dimer is very stable, amide-amide interactions are also significant. semanticscholar.org Furthermore, mixed interactions, where the carboxylic acid proton is donated to the amide carbonyl oxygen (O-H···O=C), or the amide N-H donates to the carboxylic acid carbonyl (N-H···O=C), can also occur. These mixed synthons are crucial in the formation of cocrystals between amides and carboxylic acids. mdpi.comresearchgate.netnih.gov

The final supramolecular structure of this compound is determined by the energetic balance and geometric compatibility of the possible hydrogen bonding motifs. The molecule can leverage both its functional groups to direct self-assembly. A likely scenario involves the formation of robust carboxyl-carboxyl dimers, which then act as larger building blocks. These dimers would be subsequently linked into tapes or sheets through the amide-amide hydrogen bonds. semanticscholar.org In such a case, the carboxyl groups dictate the primary pairing, and the amide groups direct the higher-order assembly. Alternatively, if steric factors or the presence of co-formers disrupt the acid dimerization, mixed acid-amide heterosynthons could become the dominant interaction, leading to a completely different packing arrangement. nih.gov This interplay allows for a hierarchy of interactions that builds the crystal lattice layer by layer.

Cocrystal Formation and Directed Crystal Packing Arrangements

This compound is an ideal candidate for cocrystallization, a technique used to modify the physicochemical properties of solids by incorporating a second molecule (a co-former) into the crystal lattice. The design of these cocrystals relies on understanding and exploiting predictable intermolecular interactions.

The foundation of cocrystal design is the concept of the supramolecular synthon, which are reliable and predictable non-covalent interactions that can be used to "program" the assembly of molecules in a crystal. nih.gov For this compound, the most logical strategy for cocrystal formation involves targeting the formation of a supramolecular heterosynthon—an interaction between the target molecule and the co-former—that is more stable than the homosynthons (like the acid-acid dimer) formed by the individual components. nih.gov

A primary target would be the carboxylic acid–primary amide heterosynthon, which has been successfully used in the crystal engineering of numerous cocrystals. researchgate.net By selecting a co-former that is a complementary amide or contains a pyridine (B92270) ring, one can favor the formation of a robust acid-amide or acid-pyridine heterosynthon, respectively. rsc.org For example, screening 4-aminobenzoic acid with various co-formers has shown that acid-amide and acid-pyridine heterosynthons are common features in the resulting cocrystals. rsc.org The predictability of these interactions forms the basis for a rational approach to discovering new solid forms.

Table 1: Potential Supramolecular Synthons for Cocrystallization

| Co-former Functional Group | Target Functional Group on Acid | Likely Heterosynthon | Graph Set Notation |

|---|---|---|---|

| Pyridine | Carboxylic Acid | O-H···N | D |

| Primary Amide | Carboxylic Acid | Acid-Amide | R²₂(8) |

| Carboxylic Acid | Amide | Amide-Acid | R²₂(8) |

| Alcohol | Carboxylic Acid | O-H···O | D |

The choice of co-former has a profound impact on the final crystal lattice architecture. By introducing a new set of hydrogen bonding donors and acceptors, the co-former can disrupt the native hydrogen bonding network of this compound and redirect the self-assembly process. researchgate.net For example, cocrystallization with a dicarboxylic acid might lead to extended chains or ribbons where the target molecule's amide groups are the primary link between acid-based chains. Conversely, a co-former like 4-hydroxybenzamide (B152061) could lead to diverse motifs, including amide-amide, amide-acid, and hydroxyl-hydroxyl interactions, creating complex 2D or 3D networks. mdpi.com

Studies on carbamazepine (B1668303) cocrystals demonstrate this principle effectively. When cocrystallized with different benzoic acid derivatives, the resulting structures exhibit either the expected acid-amide heterosynthon or a surprising persistence of amide-amide and acid-acid homodimers, depending on the electronic and steric properties of the co-former. nih.gov This highlights that the final crystal structure is a result of a delicate balance of competing interactions, and the co-former is a critical tool for tipping that balance to achieve a desired architecture. researchgate.net

Control of Crystal Polymorphism and Two-Dimensional Chiral Assemblies

The ability of a compound to exist in more than one crystal form, known as polymorphism, is a critical aspect of crystal engineering. The control over which polymorph crystallizes is paramount, as different forms can exhibit distinct physical properties. The factors governing the crystallization of polymorphs are diverse and depend on the specific system, including the compound itself, the solvent used, and any additives present. rsc.org Key parameters that can be manipulated to control polymorphic outcomes include supersaturation levels, pH, temperature, stirring rate, and the rate of addition of an anti-solvent. rsc.orgresearchgate.net

For molecules like this compound, which possess conformational flexibility, the potential for polymorphism is significant. rsc.org The molecule's two phenyl rings can rotate relative to each other, and the carboxylic acid and carbamoyl (B1232498) groups can adopt different orientations, leading to various possible packing arrangements in the crystal lattice. The choice of solvent is particularly influential, as solvent-solute interactions can stabilize different molecular conformations in solution, thereby directing the nucleation and growth of a specific polymorph. Similarly, in anti-solvent crystallization, the rate of anti-solvent addition and the initial solute concentration are crucial controlling factors. researchgate.net A rapid addition rate can lead to high supersaturation, favoring the formation of metastable polymorphs, a principle often described by Ostwald's Rule of Stages. rsc.org

While this compound is itself achiral, the principles of its assembly can be extended to the formation of two-dimensional (2D) chiral structures. This is often achieved by introducing a chiral component or by using chiral analogues. For instance, studies on chiral benzoic acid derivatives have shown their ability to form 1D and 2D coordination polymers with helical structures. nih.gov In these systems, metal ions coordinate with the carboxylate groups, while intermolecular hydrogen bonds and π-π stacking interactions guide the assembly into higher-order chiral superstructures. nih.gov One such study demonstrated the formation of 2D double-layer architectures and undulating sheets containing helical chains. nih.gov These findings suggest that by using a chiral variant or co-crystallizing with a chiral molecule, this compound could be directed to form 2D chiral assemblies, with the hydrogen-bonding capabilities of its carboxylic acid and amide groups playing a key role in the structural organization.

Self-Assembly in Solution and at Solid-Liquid Interfaces

The self-assembly of this compound in solution is driven by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking. The carboxylic acid group can form strong, dimeric hydrogen bonds with another acid group, while the carbamoyl (amide) group can act as both a hydrogen bond donor and acceptor. These interactions, complemented by aromatic stacking between the phenyl rings, facilitate the spontaneous organization of molecules into ordered supramolecular structures.

Research on analogous benzoic acid derivatives highlights their capacity to act as supramolecular gelators, forming extensive networks in organic solvents. nih.gov This process involves the self-assembly of the molecules into long fibers, which entangle to form a three-dimensional network that immobilizes the solvent, resulting in a gel. This behavior underscores the power of directional hydrogen bonding and other weak interactions to create complex, functional materials from simple molecular building blocks. Furthermore, the interaction of benzoic acid derivatives with other components, such as macrocyclic metal complexes, can lead to the formation of well-defined 1D and 2D structures through a combination of coordination bonds, hydrogen bonding, and face-to-face π-π interactions.

Formation of Nanostructures and Hierarchical Assemblies

In solution, the self-assembly of molecules like this compound can lead to a variety of nanostructures. The primary hydrogen bonding motifs—the carboxylic acid dimer and the amide-amide catemer—can direct the molecules to form one-dimensional tapes or ribbons. These primary structures can then associate through weaker interactions to form more complex, hierarchical assemblies.

A pertinent example comes from studies on perfluoroalkylated benzoic acid derivatives, which were designed as supramolecular gelators. nih.gov These molecules self-assemble in various organic solvents to form gels. The resulting materials, known as xerogels when the solvent is removed, possess a porous nanostructure. nih.gov This hierarchical assembly, from individual molecules to fibers and then to a macroscopic gel network, demonstrates a pathway for creating functional materials. The pores within these structures can be utilized for applications such as adsorption, where the chemical nature of the original molecule dictates the functionality of the final material. nih.gov The adsorption process in such systems can be a combination of chemical interactions, electrostatic forces, and physical entrapment within the pores of the nanostructure. nih.gov

Dynamics and Stability of Supramolecular Architectures

The dynamics and stability of supramolecular architectures formed by this compound are intrinsically linked to the nature of the non-covalent bonds that hold them together. Hydrogen bonds and π-π stacking are reversible, meaning the assemblies exist in a dynamic equilibrium with their constituent monomers in solution. The stability of these structures is determined by the collective strength of these interactions. The robust carboxylic acid dimer is a particularly strong and stabilizing motif.

Surface-Confined Self-Assembly and Monolayer Formation

At solid-liquid interfaces, this compound and similar molecules can spontaneously form highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs). oaepublish.comresearchgate.net The formation of SAMs is a powerful method for modifying the chemical and physical properties of a surface. researchgate.net The carboxylic acid group can serve as an effective anchor to bind the molecule to various oxide surfaces or metal substrates.

For example, research on the closely related molecule 4-aminobenzoic acid (PABA) has shown that it can form a SAM on the surface of mesoporous titanium dioxide (TiO₂). rsc.org This monolayer acts as an interfacial engineering layer in perovskite solar cells. The PABA molecules anchor to the TiO₂ surface, creating a modified interface that improves the quality of the overlying perovskite layer, reduces electronic traps, and enhances charge carrier transport. rsc.org This results in a significant improvement in the power conversion efficiency of the solar cell device. rsc.org

The general principle involves the carboxylic acid headgroup binding to the substrate, while the rest of the molecule orients away from the surface. The molecules within the monolayer arrange themselves to maximize favorable intermolecular interactions, such as hydrogen bonding and π-π stacking, leading to a densely packed and ordered film. In SAMs formed by molecules with carboxylic acid groups, extensive hydrogen-bonding networks can form between adjacent molecules, further stabilizing the monolayer. oaepublish.com

Interactive Data Table: Perovskite Solar Cell Performance with and without PABA Monolayer rsc.org

The table below summarizes the effect of a 4-aminobenzoic acid (PABA) self-assembled monolayer on the performance of a mesoporous perovskite solar cell.

| Device Configuration | Open-Circuit Voltage (V) | Short-Circuit Current Density (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (%) |

| Without PABA SAM | 0.89 | 17.58 | 54.3 | 8.51 |

| With PABA SAM | 0.93 | 18.27 | 62.3 | 10.58 |

Computational and Theoretical Investigations of Molecular and Material Properties

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in understanding the fundamental electronic and structural properties of 4-(4-carbamoylphenyl)benzoic acid. researchgate.net These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, electronic structure, and vibrational modes.

The first step in most quantum chemical studies is geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of benzoic acid, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G or 6-31G, have been shown to accurately predict molecular geometries. nih.govresearchgate.net In a study on the closely related (4-Carbamoylphenyl)boronic acid, DFT calculations at the B3LYP/6-31G level provided bond lengths and angles that were in excellent agreement with experimental X-ray crystallography data, with error margins between 0.1% and 3%. nih.govresearchgate.net

Table 1: Representative Calculated Geometric Parameters for Benzoic Acid Derivatives

| Parameter | Calculated Value | Method | Reference Compound | Citation |

|---|---|---|---|---|

| C-N-C Bond Angle | 128.37° | DFT/B3LYP | 4-(carboxyamino)-benzoic acid | researchgate.net |

| Phenyl Ring Dihedral Angle | -179.9° to +179.9° | DFT/B3LYP | 4-(carboxyamino)-benzoic acid | researchgate.net |

The electronic properties of this compound are key to understanding its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy gap between the HOMO and LUMO (E_gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.gov For various benzoic acid derivatives, the HOMO-LUMO gap has been calculated using DFT methods. medchemexpress.com For instance, in a study of platinum(IV) anticancer agents, a smaller HOMO-LUMO gap was correlated with higher reducibility and reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool for visualizing the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. For benzoic acid derivatives, the MEP typically shows negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms of the carboxyl and carbamoyl (B1232498) groups, indicating these are sites prone to electrophilic attack. The hydrogen atoms, in contrast, exhibit positive potential (blue regions), marking them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. In studies of similar compounds, NBO analysis has been used to understand the charge transfer within the molecule. nih.gov

Table 2: Calculated Electronic Properties for Benzoic Acid Derivatives

| Property | Calculated Value | Method | Reference Compound | Citation |

|---|---|---|---|---|

| HOMO-LUMO Gap | ~2.0-5.0 eV | DFT/B3LYP | Various Benzoic Acid Derivatives | nih.govchemrxiv.org |

Computational methods are highly effective in predicting and interpreting the vibrational spectra (FT-IR and FT-Raman) of molecules. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled to better match the experimental spectra, accounting for anharmonicity and other method-specific deviations.

For this compound, the vibrational spectrum would be characterized by specific modes corresponding to its functional groups. For example, the N-H stretching vibrations of the amide group are expected in the range of 3300-3500 cm⁻¹. The C=O stretching of the carboxylic acid and amide groups would appear as strong bands in the region of 1600-1750 cm⁻¹. The aromatic C-H stretching vibrations are typically observed between 3000 and 3120 cm⁻¹. researchgate.net The out-of-plane and in-plane bending modes of the phenyl rings and the various functional groups would also have characteristic frequencies. The Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific atomic motions, providing a detailed understanding of the vibrational spectrum.

Table 3: Representative Calculated Vibrational Frequencies for Benzoic Acid Derivatives

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Method | Reference Compound | Citation |

|---|---|---|---|---|

| N-H Stretching | 3300-3500 | DFT/B3LYP | 3-[(4-Carboxyphenyl) carbamoyl]-...-quinoline-6-carboxylic acid | |

| C=O Stretching | 1600-1750 | DFT/B3LYP | 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid | |

| Aromatic C-H Stretching | 3000-3120 | DFT/B3LYP | 4-(carboxyamino)-benzoic acid | researchgate.net |

Molecular Dynamics (MD) Simulations and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of a molecule in a condensed phase, such as in a solution or a crystal. MD simulations track the movements of atoms over time, providing insights into intermolecular forces and dynamic processes.

For this compound, the carboxylic acid and carbamoyl groups are capable of forming strong hydrogen bonds. MD simulations can be used to study the dynamics of these hydrogen bonds, including their formation, breakage, and lifetimes. These interactions are crucial in determining the crystal packing of the molecule and its solubility in different solvents. In a study on a quinoline (B57606) derivative with a carboxyphenyl carbamoyl moiety, MD simulations were used to investigate the molecule's sensitivity to autoxidation and degradation in the presence of water by calculating bond dissociation energies and radial distribution functions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is widely used in drug discovery to screen potential drug candidates. For this compound, molecular docking studies can be performed to investigate its binding affinity and interaction with various biological targets.

In docking studies of benzoic acid derivatives with the SARS-CoV-2 main protease, the interactions were found to be driven by hydrogen bonds and hydrophobic interactions. Similarly, in a study of a guanidino-benzoic acid derivative, docking analysis revealed that the compound could bind effectively to the active site of a periplasmic binding protein. For this compound, the carboxylate and amide groups would be expected to form key hydrogen bonds with amino acid residues in a receptor's active site, while the phenyl rings could engage in hydrophobic and π-π stacking interactions. The binding energy, calculated from the docking simulation, provides an estimate of the binding affinity. For instance, in a docking study of a quinoline derivative, a binding free energy of -9.1 kcal/mol was calculated against the ubiquinol-cytochrome–c reductase inhibitor.

Table 4: Representative Molecular Docking Results for Benzoic Acid Derivatives

| Receptor | Ligand | Binding Energy (kcal/mol) | Key Interactions | Citation |

|---|---|---|---|---|

| SARS-CoV-2 Main Protease | Benzoic Acid Derivatives | -29.59 to -37.25 | Hydrogen Bonding, Hydrophobic Interactions | |

| Periplasmic Binding Protein (1US5) | 4-(carboxyamino)-3-guanidino-benzoic acid | - | - | |

| Ubiquinol-cytochrome–c reductase | 3-[(4-Carboxyphenyl) carbamoyl]-...-quinoline-6-carboxylic acid | -9.1 | - |

Simulation of Supramolecular Assembly Stability and Dynamicsresearchgate.net

While specific, dedicated simulation studies on the supramolecular assembly of this compound are not extensively documented in publicly available research, the principles governing its assembly can be understood through established computational methods applied to analogous systems. The stability and dynamics of its potential supramolecular structures are primarily investigated using molecular dynamics (MD) simulations. nih.govdtic.mil These computational techniques serve as a "computational microscope," providing insights into molecular-level interactions and the mechanisms that control the growth of supramolecular polymers. nih.gov

The structure of this compound is characterized by a rigid biphenyl (B1667301) core with a carboxylic acid group at one end and a carbamoyl (amide) group at the other. These functional groups are capable of forming strong, directional hydrogen bonds, which are the primary driving force for self-assembly. The carboxylic acid can form well-known hydrogen-bonded dimers, while the amide group provides both hydrogen bond donors (N-H) and acceptors (C=O). This combination allows for the formation of extended, one- or two-dimensional networks.

Simulations would typically explore the stability of various potential hydrogen-bonding motifs. For example, a common motif for carboxylic acids is the formation of a cyclic dimer. The amide groups can form extended chains or sheets through N-H···O=C hydrogen bonds, a structural feature that is fundamental to the high strength of aramid fibers like Kevlar, which are based on the related p-phenylene terephthalamide (B1206420) (PPTA) monomer. researchgate.net Computational studies on such systems have established that the planarity of amide and phenylene groups, combined with inter-chain hydrogen bonding, promotes the formation of highly ordered crystalline structures. researchgate.net

MD simulations are used to assess the thermodynamic stability and dynamic behavior of these assemblies. By placing molecules in a simulation box in a pre-designed arrangement (e.g., a sheet or ribbon), their evolution over time is monitored. Key analyses include the calculation of interaction energies, root-mean-square deviation (RMSD) to measure structural stability, and the analysis of hydrogen bond lifetimes to understand the dynamics of the assembly. nih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound Assembly

| Interacting Groups | Hydrogen Bond Type | Potential Supramolecular Motif |

| Carboxylic Acid ... Carboxylic Acid | O-H···O=C | Dimer |

| Amide ... Amide | N-H···O=C | Linear chain, 2D sheet |

| Carboxylic Acid ... Amide | O-H···O=C (amide) or N-H···O=C (acid) | Hetero-molecular chain or sheet |

| Phenyl ... Phenyl | π-π Stacking | Stacked layers |

These simulations provide critical insights that link the structure of an individual monomer to the resulting properties of the bulk supramolecular material. nih.gov

Development and Validation of Force Fields for Complex Systems

The accuracy of molecular dynamics simulations is critically dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. nih.govresearchgate.net For a molecule like this compound, which is not a standard biomolecule, force field parameters must be carefully selected and validated.

Two primary strategies exist for assigning force field parameters to such a molecule. The first is to use a general-purpose force field, such as the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF). nih.gov These force fields are designed to cover a wide range of small organic molecules by assigning parameters based on atom types. While convenient, the accuracy for a specific or unusual molecule is not always guaranteed. researchgate.net

The second, more rigorous approach, is the development of a specific, quantum mechanically (QM) derived force field. nih.gov This process involves using high-level QM calculations, typically Density Functional Theory (DFT), to obtain data that is then used to parameterize the classical force field. researchgate.net The protocol involves several key steps:

Geometry Optimization: The molecule's lowest energy conformation is determined using QM calculations.

Charge Derivation: Atomic partial charges are calculated to reproduce the QM electrostatic potential (ESP) around the molecule. Common schemes include the Merz-Kollman method.

Bonded Parameter Fitting: Force constants for bonds and angles are often derived from the Hessian matrix (second derivatives of the energy) at the optimized geometry. Torsional (dihedral) parameters, which are crucial for conformational flexibility, are derived by fitting the force field's potential energy to the QM-calculated energy profile as specific bonds are rotated. researchgate.net

Once a force field has been developed, it must be validated. Validation involves performing simulations and comparing the resulting properties against experimental data or high-level QM calculations. researchgate.netnih.gov This ensures the force field can reliably reproduce the physical behavior of the molecule in condensed phases. The validation process is a critical step to ensure the force field provides a faithful representation of the molecule's properties. researchgate.net

Table 2: Typical Workflow for Force Field Validation

| Validation Step | Objective | Method |

| Gas Phase Conformation | Ensure the force field reproduces the correct molecular geometry and conformational energies. | Compare MM-optimized geometry and relative energies of conformers to QM data. |

| Vibrational Frequencies | Check the accuracy of bonded parameters (bonds and angles). | Compare MM-calculated vibrational frequencies to experimental (IR/Raman) or QM-calculated spectra. |

| Condensed Phase Properties | Validate the non-bonded parameters (van der Waals and electrostatic) for intermolecular interactions. | Perform MD simulations of the molecule in a liquid state (or a crystal) and compare calculated properties like density and heat of vaporization to experimental values. |

| Structural Properties | Assess the ability to reproduce the structure of liquids or solids. | Calculate the radial distribution function (RDF) from MD simulations and compare it to experimental data from X-ray or neutron diffraction. |

This systematic development and validation process ensures that the computational models used to study complex systems, including the supramolecular assemblies of this compound, are built on a robust and physically meaningful foundation. researchgate.netnih.gov

Advanced Characterization Techniques for Research Materials

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the cornerstone for determining the three-dimensional structure of crystalline solids. By analyzing the pattern of diffracted X-rays, researchers can deduce the arrangement of atoms and molecules within a crystal, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a molecule. novapublishers.com This technique requires a high-quality, single crystal of the material. The crystal is mounted and rotated in a focused X-ray beam, and the resulting diffraction patterns are collected and analyzed.

Table 1: Representative Single-Crystal XRD Data for a Biphenyl (B1667301) Carboxylic Acid Derivative This table is based on data from analogous structures to illustrate typical findings for 4-(4-carbamoylphenyl)benzoic acid.

| Parameter | Value | Description |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group defines the set of symmetry operations for the crystal. |

| a (Å) | 24.234 | Unit cell dimension along the a-axis. mdpi.com |

| b (Å) | 4.802 | Unit cell dimension along the b-axis. mdpi.com |

| c (Å) | 9.799 | Unit cell dimension along the c-axis. mdpi.com |

| β (°) | 96.86 | The angle between the a and c axes in a monoclinic system. mdpi.com |

| Volume (ų) | 1132.4 | The volume of the unit cell. mdpi.com |

| Z | 4 | The number of molecules per unit cell. mdpi.com |

| Dihedral Angle | ~26-40° | The twist angle between the two phenyl rings. nih.gov |

Powder X-ray Diffraction for Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is a powerful and more routine technique used for the characterization of polycrystalline materials. units.it Instead of a single crystal, a finely ground powder is used, which contains millions of tiny crystallites in random orientations. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase.

PXRD is indispensable for confirming the identity of a synthesized batch of this compound against a known standard. units.it Furthermore, it is the primary tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and PXRD can easily distinguish between them. rsc.org A quantitative PXRD method can also be developed to determine the composition of a mixture of polymorphs. nih.gov The pattern is typically presented as a plot of intensity versus the diffraction angle (2θ), with each peak corresponding to a specific set of crystal lattice planes.

Table 2: Example of Powder XRD Data for Phase Identification This table illustrates how PXRD data is used to identify a crystalline compound based on its characteristic peaks.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 85 |

| 16.8 | 5.27 | 100 |

| 20.1 | 4.41 | 65 |

| 23.4 | 3.80 | 90 |

| 25.2 | 3.53 | 75 |

| 27.9 | 3.19 | 50 |

Spectroscopic Characterization Methodologies

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule, providing information about its chemical bonds, functional groups, electronic structure, and the local environment of specific atoms.

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The resulting spectra serve as a unique vibrational fingerprint, allowing for the identification of functional groups.

For this compound, the IR spectrum would prominently feature characteristic absorption bands. The O-H stretch of the carboxylic acid group typically appears as a broad band around 3000 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected in the 1690–1750 cm⁻¹ region, while the amide C=O stretch appears at a slightly lower wavenumber, often around 1680-1690 cm⁻¹. mdpi.comnih.gov The N-H stretches of the primary amide group are observed in the 3100-3400 cm⁻¹ range. mdpi.com

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the non-polar biphenyl backbone. The characteristic ring-breathing modes of the phenyl rings would be clearly visible. Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental spectroscopy to calculate theoretical vibrational wavenumbers, aiding in the precise assignment of each peak. nih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies Based on data from analogous compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H stretch | ~3100-3300 (broad) | IR |

| Amide | N-H stretch | ~3300, ~3190 | IR |

| Carboxylic Acid | C=O stretch | ~1690-1710 | IR, Raman |

| Amide | C=O stretch (Amide I) | ~1680-1690 | IR, Raman |

| Aromatic Ring | C=C stretch | ~1600, ~1490 | IR, Raman |

| Amide | N-H bend (Amide II) | ~1590 | IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of a molecule in solution. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

In the ¹H NMR spectrum of this compound, the aromatic protons would appear as a series of doublets in the δ 7.5-8.2 ppm region, consistent with para-substituted phenyl rings. rsc.org The acidic proton of the carboxylic acid group would be a broad singlet at a high chemical shift (δ > 11 ppm), and the two amide protons would also appear as broad singlets.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the carboxylic acid and amide groups are the most downfield, typically appearing around δ 165-175 ppm. docbrown.info The aromatic carbons would resonate in the δ 125-145 ppm range, with the carbons attached to the electron-withdrawing carboxyl and carbamoyl (B1232498) groups appearing at the lower field end of this range. rsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) Based on data from [1,1'-biphenyl]-4-carboxylic acid and related structures.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| > 11.0 (s, 1H) | -COOH | ~168.0 | Amide C=O |

| ~8.15 (d, 2H) | Aromatic H (ortho to COOH) | ~167.0 | Carboxyl C=O |

| ~8.00 (d, 2H) | Aromatic H (ortho to CONH₂) | ~144.0 | Aromatic C (ipso to COOH) |

| ~7.85 (d, 2H) | Aromatic H (ortho to other ring) | ~142.0 | Aromatic C (ipso to CONH₂) |

| ~7.80 (d, 2H) | Aromatic H (ortho to other ring) | ~130.0 | Aromatic CH |

| ~7.5 (br s, 2H) | -CONH₂ | ~129.5 | Aromatic CH |

| ~127.5 | Aromatic CH | ||

| ~127.0 | Aromatic CH |

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study the electronic structure and optical properties of conjugated systems.

The UV-Vis spectrum of this compound is dominated by absorptions from its biphenyl chromophore. The spectrum is expected to show strong absorption bands in the UV region, typically below 300 nm. These absorptions are due to π → π* electronic transitions within the conjugated aromatic system. mdpi.com Weaker n → π* transitions, associated with the non-bonding electrons on the oxygen atoms of the carbonyl groups, may also be observed. mdpi.com The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and the pH of the solution, as protonation or deprotonation of the carboxylic acid group alters the electronic structure of the molecule. rsc.org

Table 5: Expected UV-Vis Absorption Maxima and Electronic Transitions Based on data for analogous aromatic acids and amides.

| λ_max (nm) | Molar Absorptivity (ε) | Assignment |

| ~200-210 | High | π → π* (Phenyl Rings) mdpi.com |

| ~250-280 | High | π → π* (Biphenyl System) mdpi.comsielc.com |

| > 290 | Low | n → π* (C=O groups) mdpi.com |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds. In the analysis of this compound, electron ionization (EI) mass spectrometry would reveal a distinct fragmentation pattern that confirms its molecular structure.

The mass spectrum would exhibit a molecular ion peak [M]•+ corresponding to the compound's molecular weight. The fragmentation of aromatic amides and carboxylic acids typically proceeds through specific cleavage pathways. nih.govlibretexts.org For this compound, key fragmentation would involve the loss of the carboxamide and carboxylic acid functional groups. The cleavage of the N-CO bond in the amide group is a common fragmentation pattern for aromatic amides. rsc.org Similarly, the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH) are characteristic fragmentations for aromatic carboxylic acids. libretexts.org The stability of the resulting acylium and phenyl cations often makes these fragments prominent in the spectrum. nih.govyoutube.com

Detailed Research Findings:

Under electron ionization, this compound is expected to fragment in a predictable manner. The molecular ion peak would be observed, and subsequent fragment ions would arise from the loss of key functional groups. The primary fragmentation pathways would include:

Loss of the amino group (-NH₂) from the carbamoyl moiety.

Loss of the entire carbamoyl group (-CONH₂).

Loss of the hydroxyl group (-OH) from the carboxylic acid.

Loss of the entire carboxyl group (-COOH).

Cleavage of the biphenyl C-C bond, leading to fragments corresponding to the individual substituted benzene (B151609) rings.

These fragmentation patterns provide a detailed fingerprint of the molecule, allowing for its unambiguous identification.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Description |

| [M]•+ | [C₁₄H₁₁NO₃]•+ | 241 | Molecular Ion |

| [M-NH₂]+ | [C₁₄H₉O₃]+ | 225 | Loss of the amino group |

| [M-CONH₂]+ | [C₁₃H₉O₂]+ | 197 | Loss of the carbamoyl group |

| [M-OH]+ | [C₁₄H₁₀NO₂]+ | 224 | Loss of the hydroxyl group |

| [M-COOH]+ | [C₁₃H₁₀NO]+ | 196 | Loss of the carboxyl group |

| [C₇H₄O₂]•+ | 120 | Fragment corresponding to the benzoic acid moiety | |

| [C₇H₆NO]•+ | 120 | Fragment corresponding to the benzamide (B126) moiety | |

| [C₆H₅]+ | 77 | Phenyl cation from further fragmentation |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are crucial for determining the thermal stability, melting point, and decomposition profile of a compound. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into its behavior at elevated temperatures.

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature. A TGA thermogram for this compound would show the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. This information is critical for understanding the material's thermal stability. For instance, studies on similar biphenyl carboxylic acids have shown that they are generally thermally stable up to several hundred degrees Celsius. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC curve for this compound would show an endothermic peak corresponding to its melting point. The sharpness of this peak can also provide an indication of the sample's purity. For related aromatic amides and carboxylic acids, DSC is used to determine phase transition temperatures and enthalpies. nih.gov

Detailed Research Findings:

The thermal analysis of this compound would likely reveal a high melting point due to the rigid biphenyl core and the potential for strong intermolecular hydrogen bonding between the carboxylic acid and amide groups. The TGA curve would indicate the onset of decomposition, which for many aromatic carboxylic acids and amides, occurs at temperatures above their melting points. The decomposition may proceed in single or multiple steps, corresponding to the loss of the functional groups and the eventual breakdown of the aromatic rings.

Interactive Data Table: Expected Thermal Properties of this compound

| Analysis Technique | Parameter | Expected Observation | Significance |

| DSC | Melting Point (Tm) | A sharp endothermic peak at a specific temperature. | Indicates the transition from solid to liquid phase and suggests the purity of the compound. |

| TGA | Onset of Decomposition (Td) | A significant drop in mass on the TGA curve. | Defines the upper-temperature limit of the compound's thermal stability. |

| TGA | Residual Mass | The percentage of mass remaining at the end of the analysis. | Provides information about the final decomposition products. |

Microscopic Techniques for Surface Morphology and Assembly (e.g., Scanning Tunneling Microscopy)

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the surface of conductive materials with atomic resolution. For this compound, STM can be used to study its self-assembly behavior on conductive substrates like highly oriented pyrolytic graphite (B72142) (HOPG) or gold (Au(111)). nih.govwashington.edu

The ability of this compound to form ordered two-dimensional (2D) structures on a surface is driven by intermolecular interactions, primarily hydrogen bonding between the carboxylic acid and carbamoyl functional groups. The STM images can reveal the packing arrangement of the molecules, the formation of domains, and the influence of the substrate on the self-assembled monolayer. Studies on similar biphenyl derivatives have shown that they can form well-ordered structures on surfaces. nih.gov

Detailed Research Findings:

When a solution of this compound is deposited on a conductive substrate, the molecules can self-assemble into highly ordered patterns. STM imaging would allow for the direct visualization of these supramolecular structures. The carboxylic acid and carbamoyl groups are expected to form strong hydrogen bonds, leading to the formation of linear or zigzag chains of molecules. The biphenyl core provides rigidity and van der Waals interactions that further stabilize the 2D assembly. The STM can provide precise measurements of the unit cell parameters of the assembled structure.

Interactive Data Table: Typical Parameters for STM Analysis of Self-Assembled Monolayers

| Parameter | Description | Typical Value/Observation |

| Substrate | The conductive surface on which the molecules are adsorbed. | Highly Oriented Pyrolytic Graphite (HOPG) or Au(111) |

| Tunneling Current (It) | The current flowing between the STM tip and the sample. | 10 pA - 1 nA |

| Bias Voltage (Vbias) | The voltage applied between the STM tip and the sample. | -1 V to +1 V |

| Unit Cell | The repeating unit of the self-assembled structure. | Determined from the STM images, revealing molecular packing. |

Gas Adsorption Isotherms for Porosity and Surface Area Determination

Gas adsorption isotherms are used to characterize the porosity and determine the surface area of materials. While this compound is a non-porous molecular compound, it is a key building block (linker) for the synthesis of porous materials such as Metal-Organic Frameworks (MOFs). mdpi.combldpharm.com The gas adsorption properties of these resulting materials are then analyzed.